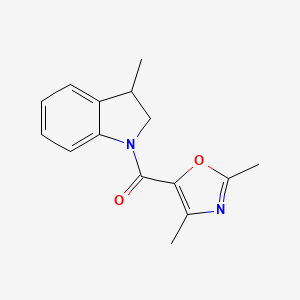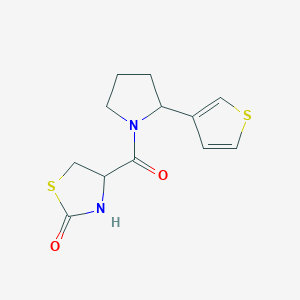
2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of the pharmaceutical company GlaxoSmithKline. AH-7921 has been found to be a potent and selective μ-opioid receptor agonist, with analgesic effects similar to those of morphine. In recent years, AH-7921 has gained popularity as a recreational drug, leading to concerns about its potential for abuse and addiction.
Mécanisme D'action
2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole acts as a μ-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This activation leads to a reduction in the transmission of pain signals, resulting in the analgesic effects of the drug. This compound also has some affinity for δ-opioid receptors, although its activity at these receptors is much weaker than its activity at μ-opioid receptors.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been found to have several other biochemical and physiological effects. These include a reduction in body temperature, respiratory depression, and sedation. This compound has also been found to have some effects on the cardiovascular system, including a reduction in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has several advantages as a research tool. It is a potent and selective μ-opioid receptor agonist, making it useful for studying the role of these receptors in pain processing and other physiological processes. However, this compound also has several limitations. It has a short half-life, meaning that its effects are relatively short-lived. It is also highly addictive, making it difficult to use in animal models of addiction.
Orientations Futures
There are several potential future directions for research on 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. One area of interest is the development of new analgesic drugs based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic uses of this compound, such as in the treatment of neuropathic pain or anxiety disorders. Finally, further research is needed to better understand the mechanisms underlying the addictive potential of this compound, and to develop strategies for preventing or treating addiction to this drug.
Méthodes De Synthèse
The synthesis of 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1,2,3,4-tetrahydroisoquinoline to form 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine. This intermediate is then reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form the corresponding silyl ether. The silyl ether is then reacted with sodium hydride and N-benzylpiperidine to form the final product, this compound.
Applications De Recherche Scientifique
2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been the subject of several scientific studies investigating its pharmacological properties and potential therapeutic uses. One study found that this compound was effective in reducing pain in animal models of neuropathic pain, with fewer side effects than morphine. Another study found that this compound was effective in reducing anxiety-like behavior in animal models of anxiety.
Propriétés
IUPAC Name |
2-(2-piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-2-6-16(7-3-1)8-9-17-10-12-13(11-17)15-5-4-14(12)18-15/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDBEUOIEWUIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CC3C4CCC(C3C2)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)

![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
